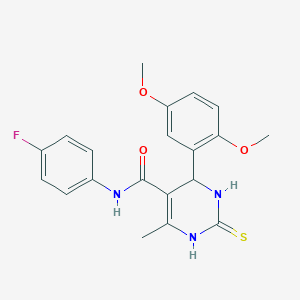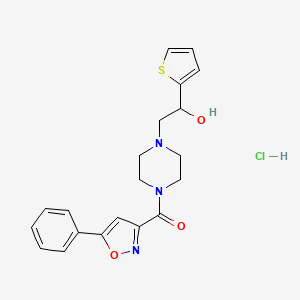
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose and is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It possesses excellent properties like high viscosity, hydrophilicity, defoaming, chelating ability, etc .
Synthesis Analysis
The synthesis of CMC involves an etherification process where carboxymethyl groups are bonded to the hydroxyl groups of cellulose. This process uses monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis
The molecular structure of CMC consists of glucose rings connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds . The carboxymethyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis
CMC is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . Its rheological properties (stress-strain flow behavior, pseudoplasticity, viscoelasticity, and thixotropy) are primarily controlled by the viscosity .Applications De Recherche Scientifique
Biomedical Applications: Hydrogel Formation
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid: can be utilized in the formation of hydrogels with potential biomedical applications. These hydrogels, due to their high water content and porosity, can mimic the natural tissue architecture, making them suitable for therapeutic scaffolds in skin tissue engineering .
Drug Delivery Systems
The compound’s ability to form hydrogels can be harnessed to create drug delivery systems. These systems can improve the delivery profiles of drugs and allow for controlled release, which is crucial in various medical treatments .
Antibacterial Effects
Hydrogels derived from this compound have demonstrated antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus . This property can be particularly useful in developing antimicrobial coatings or dressings .
Cell Viability Enhancement
Research indicates that hydrogels containing 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can improve cell viability. This is essential for developing materials that support cell growth and proliferation, which is beneficial in regenerative medicine .
Heavy Metal Removal
The carboxyl groups in the compound can chelate heavy metals like lead (Pb) and zinc (Zn), indicating its potential use in environmental applications for the removal of heavy metal contaminants from wastewater .
Tissue Engineering
Due to its biocompatibility and structural properties, this compound can be used in tissue engineering applications. It can help in developing scaffolds that support the growth and differentiation of various cell types, aiding in the repair or replacement of damaged tissues .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(carboxymethyl)cyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSUYXIVGSQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
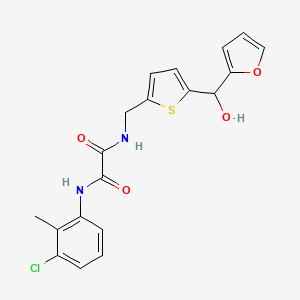
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)
![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

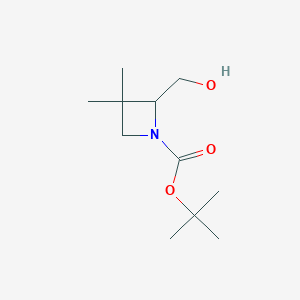
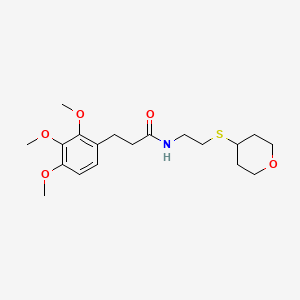
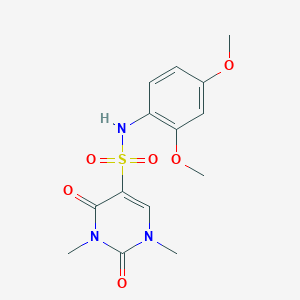
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
